Tributyltin iodide

Catalog No.
S1905077
CAS No.
7342-47-4
M.F
C12H27ISn
M. Wt
417 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin iodide

CAS Number

7342-47-4

Product Name

Tributyltin iodide

IUPAC Name

tributyl(iodo)stannane

Molecular Formula

C12H27ISn

Molecular Weight

417 g/mol

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCCC)I

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I

Precursor for Organotin Reagents

One of the primary applications of ITBSn is as a precursor for the synthesis of various other organotin reagents. These reagents are widely used in organic chemistry for:

  • C-C Bond Formation Reactions: ITBSn can be readily converted into tributyltin derivatives that act as nucleophiles in Stille coupling reactions. Stille coupling is a powerful tool for the formation of carbon-carbon bonds between various organic fragments [].
  • Functional Group Transformations: ITBSn can be employed for the introduction of the tributylstannyl group (-Sn(C₄H₉)₃), which can be further manipulated to install various functional groups onto organic molecules.

Here are some examples of commonly synthesized organotin reagents from ITBSn:

  • Tributyltin chloride (Sn(C₄H₉)₃Cl)
  • Tributyltin methoxide (Sn(C₄H₉)₃OCH₃)
  • Tributyltin hydride (Sn(C₄H₉)₃H)

These reagents offer distinct advantages in organic synthesis due to their stability, ease of handling, and predictable reactivity patterns.

Radical Initiator

ITBSn can also function as a free radical initiator for polymerization reactions. The tributyltin group acts as a good leaving group upon exposure to light or heat, generating tributyltin radicals (Sn(C₄H₉)₃•). These radicals can initiate the polymerization of various monomers, leading to the formation of polymers with specific properties.

Research on Bioorganotin Chemistry

ITBSn serves as a valuable building block in the synthesis of novel organotin compounds for biological applications. Researchers are exploring the potential of these compounds as:

  • Antimicrobial Agents: Studies have investigated the antimicrobial properties of organotin derivatives derived from ITBSn. These compounds exhibit activity against various bacteria and fungi [].
  • Anticancer Agents: Organotin compounds are being evaluated for their potential to target cancer cells. ITBSn can be used as a starting material for the synthesis of such compounds [].

Tributyltin iodide is an organotin compound with the chemical formula C12H27ISn\text{C}_{12}\text{H}_{27}\text{I}\text{Sn}. It consists of three butyl groups attached to a tin atom, which is also bonded to an iodine atom. This compound is part of a larger class known as tributyltin compounds, which have been widely utilized in various applications, particularly in the fields of biocides and organic synthesis. The compound exhibits unique properties due to the presence of the tin atom, which allows it to participate in a variety of

  • Dehalogenation: It is commonly used in radical substitution reactions, particularly for the hydrogenolysis of alkyl halides. In this process, tributyltin iodide can react with alkyl halides to replace the iodine atom with hydrogen, forming alkanes and tributyltin halide as a byproduct .
  • Radical Formation: Under specific conditions, such as exposure to light or heat, tributyltin iodide can generate tributyltin radicals. These radicals are highly reactive and can initiate further radical chain reactions, making tributyltin iodide a valuable reagent in organic synthesis .
  • Formation of Organotin Compounds: Tributyltin iodide can participate in redistribution reactions where it reacts with other tin compounds, leading to the formation of various organotin derivatives.

The synthesis of tributyltin iodide typically involves the reaction of tin(IV) iodide with tetrabutyltin:

SnI4+ C4H9)4Sn3 C4H9)3SnI\text{SnI}_4+\text{ C}_4\text{H}_9)_4\text{Sn}\rightarrow 3\text{ C}_4\text{H}_9)_3\text{SnI}

This method yields a mixture of organotin iodides, including tributyltin iodide as one of the products. Other methods may include oxidative reactions involving iodine and tributyltin hydride .

Tributyltin iodide has several notable applications:

  • Organic Synthesis: It serves as an important reagent in organic chemistry for synthesizing various organic compounds through radical reactions.
  • Biocide: Historically used in anti-fouling paints to inhibit marine organism growth on ship hulls.
  • Material Science: Employed in the production of tin oxide thin films through atomic layer deposition processes .

Studies on tributyltin iodide interactions reveal its capacity to form complexes with various biological molecules. Its role as an endocrine disruptor has been extensively documented, indicating that it can interfere with hormonal signaling pathways in wildlife. Research has shown that exposure to tributyltin compounds can lead to reproductive abnormalities in aquatic organisms . Furthermore, its interactions with cellular components can induce oxidative stress, contributing to toxicological effects.

Tributyltin iodide belongs to a broader class of organotin compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Properties
Tributyltin chlorideC12H27ClSn\text{C}_{12}\text{H}_{27}\text{Cl}\text{Sn}Used extensively as a biocide; less soluble than iodide.
Tributyltin oxideC12H27OSn\text{C}_{12}\text{H}_{27}\text{O}\text{Sn}Commonly used in antifouling paints; highly toxic.
TetrabutyltinC16H36Sn\text{C}_{16}\text{H}_{36}\text{Sn}Acts as a precursor for other organotin compounds; more stable than tri-substituted variants.

Tributyltin iodide is unique due to its specific reactivity profile and biological impact compared to other organotin compounds. Its use in organic synthesis and potential for generating reactive intermediates distinguishes it from others like tributyltin chloride and oxide, which are primarily utilized for their biocidal properties.

Physical State and Appearance

Tributyltin iodide exists as a liquid under standard conditions [2] [3]. The compound typically appears as a colorless to pale yellow liquid [2]. This coloration may develop upon exposure to light or air, indicating potential photosensitivity of the compound [2]. The liquid state at room temperature is consistent with its molecular structure and the influence of the three butyl chains, which contribute to the compound's overall physical properties.

Thermodynamic Properties

Melting and Boiling Points

The melting point of tributyltin iodide is not extensively documented in the available literature. However, boiling point data indicates significant variation depending on pressure conditions. Under reduced pressure, the compound exhibits a boiling point of 172°C at 10 mmHg (1.3 kPa) [4] [5]. Alternative measurements report boiling points ranging from 110-138°C at 0.2 Torr [4]. These variations in boiling point measurements under different pressure conditions reflect the compound's volatility characteristics and are consistent with typical organotin compound behavior.

Density and Viscosity

The density of tributyltin iodide has been determined to be 1.46 g/mL at 25°C [5]. This relatively high density reflects the presence of both tin and iodine atoms in the molecular structure, contributing to the overall molecular mass of 416.96 g/mol [6] [7] [4] [8]. Specific viscosity measurements for tributyltin iodide were not identified in the available literature sources.

Vapor Pressure Characteristics

Detailed vapor pressure data for tributyltin iodide are not extensively documented in the current literature. However, the observed boiling point behavior under reduced pressure conditions suggests moderate volatility characteristics typical of organotin compounds with similar molecular weights and structures.

Spectroscopic Properties

1H NMR Spectral Characteristics

Nuclear magnetic resonance spectroscopy of tributyltin iodide would be expected to show characteristic patterns for the three equivalent butyl groups attached to the tin center. The 1H NMR spectrum would typically display signals for the butyl chain protons in the aliphatic region, ranging from approximately 0.8 to 2.5 ppm [9] [10]. The methyl protons at the end of the butyl chains would appear as triplets around 0.8-1.0 ppm, while the methylenes would appear at higher chemical shifts. Tin coupling patterns would be observable due to the presence of magnetically active tin isotopes (119Sn and 117Sn) [11].

13C NMR Analysis

Carbon-13 NMR spectroscopy of tributyltin iodide would show the butyl carbon signals in the aliphatic region of the spectrum [9] [10]. The carbons directly bonded to tin would exhibit characteristic tin-carbon coupling, appearing as satellites around the main carbon signals due to coupling with 119Sn (I = 1/2, 8.6% natural abundance) [11]. The chemical shifts would be expected in the range typical for alkyl carbons bonded to tin, with the tin-bonded carbon appearing at a slightly downfield position compared to the other butyl carbons [12] [13].

IR Spectroscopy Profile

Infrared spectroscopy of tributyltin iodide would display characteristic vibrations associated with the organic framework and the tin-carbon bonds. The spectrum would show C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-H bending modes around 1400-1500 cm⁻¹, and Sn-C stretching vibrations typically appearing in the 500-600 cm⁻¹ region. The specific IR frequencies for tributyltin iodide are not detailed in the available literature sources.

Solubility Parameters

Tributyltin iodide exhibits low water solubility [14] [15], which is characteristic of organotin compounds with multiple alkyl substituents. This hydrophobic behavior is attributed to the three butyl groups that dominate the molecular surface and reduce interaction with polar solvents like water. The compound demonstrates significantly higher solubility in organic solvents , making it suitable for use in organic synthetic applications. Tributyltin compounds generally have moderate hydrophobicity, with log Kow values ranging from 3.19 to 3.84 in various aqueous systems [14] [15].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7342-47-4

Dates

Modify: 2023-08-16

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